![molecular formula C23H19ClN4O4 B2582112 N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-15-7](/img/no-structure.png)

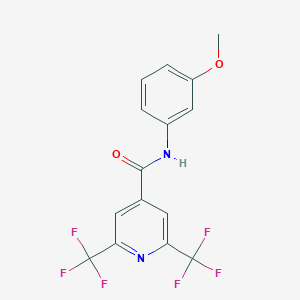

N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of pyrimidine, similar in structure to the compound , exhibit anticancer activity. In a study, compounds with aryloxy groups attached to the C2 of the pyrimidine ring demonstrated significant cancer cell growth inhibition in various cancer cell lines, highlighting their potential as anticancer agents (M. M. Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, which share a structural similarity with the compound of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds demonstrated significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects, comparable to standard drugs (A. Abu‐Hashem et al., 2020).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photochemical and thermochemical properties, indicating their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Y. Mary et al., 2020).

Antiproliferative Activity

A compound structurally related to the one was synthesized and its crystal structure determined. It displayed marked inhibition against the proliferation of various human cancer cell lines, showcasing promising anticancer activity. The molecular docking studies further suggested its potential mechanism of action through inhibitory activity against specific protein targets (Pei Huang et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-oxoacetate to form N-(3-chlorophenyl)-2-oxoacetamide, which is then reacted with 4-methoxybenzaldehyde to form N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2-oxoacetamide]. This intermediate is then cyclized with urea to form the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-oxoacetate", "4-methoxybenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl 2-oxoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form N-(3-chlorophenyl)-2-oxoacetamide.", "Step 2: Reaction of N-(3-chlorophenyl)-2-oxoacetamide with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine to form N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2-oxoacetamide].", "Step 3: Cyclization of N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2-oxoacetamide] with urea in the presence of a base such as potassium carbonate to form N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] } | |

Numéro CAS |

902919-15-7 |

Formule moléculaire |

C23H19ClN4O4 |

Poids moléculaire |

450.88 |

Nom IUPAC |

N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)19-6-3-11-25-21(19)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29) |

Clé InChI |

CDODMGCFRGGOOL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2582030.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2582033.png)

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2582038.png)

![1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2582047.png)

![4-iodo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2582049.png)

![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)

![3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2582052.png)